![molecular formula C17H14BrN3O2 B2378512 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941965-70-4](/img/structure/B2378512.png)
4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C17H14BrN3O2. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact 3D structure is not provided in the available sources.科学的研究の応用
Synthesis of Polyheterocyclic Ring Systems
Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) discuss using related compounds as precursors for constructing new polyheterocyclic ring systems. These compounds exhibit in vitro antibacterial properties, highlighting their potential in pharmaceutical applications (Abdel‐Latif et al., 2019).
Antimalarial Activity
Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones and evaluated their antimalarial activity against the erythrocytic stages of chloroquine-sensitive Pf 3D7 strain of malaria. These findings suggest the potential of these compounds in developing new antimalarial drugs (Mane et al., 2014).
Antipyrine Derivatives for Biological Applications
Saeed et al. (2020) investigated the synthesis and characterization of antipyrine derivatives, including their solid-state structures and interactions. This research contributes to understanding the pharmaceutical potential of such compounds (Saeed et al., 2020).
Anticancer Activity
Ghorab, El-Gazzar, and Alsaid (2014) explored the use of 4-aminoantipyrine as an intermediate for synthesizing pyrazolone derivatives, which were then screened for anticancer activity against a human tumor breast cancer cell line. Their findings provide insights into potential cancer treatments (Ghorab et al., 2014).
Anti-Influenza Virus Activities
Selvam et al. (2006) tested compounds related to 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide for antiviral activity against various strains of influenza, finding that some derivatives showed promising results. This research can help develop new antiviral drugs (Selvam et al., 2006).
作用機序
While the specific mechanism of action for this compound is not detailed in the available sources, pyridopyrimidine derivatives are known to target several biological pathways. For instance, some derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and methylation reactions .
特性
IUPAC Name |
4-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDXCKMMKFNRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Br)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


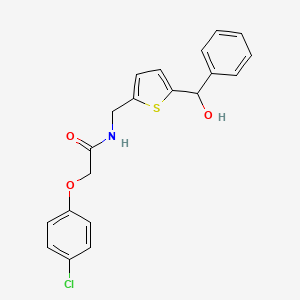
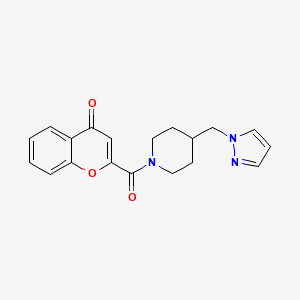
![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)
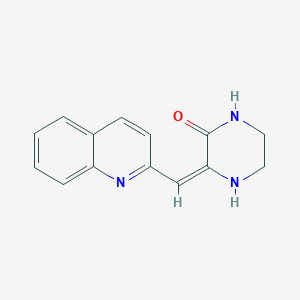
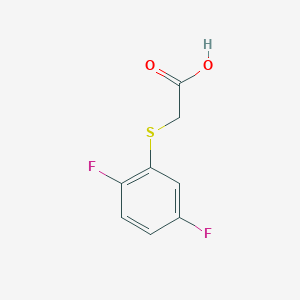



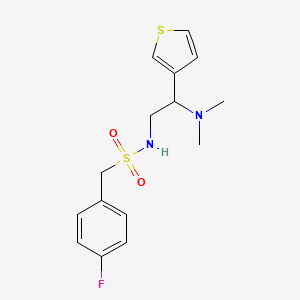
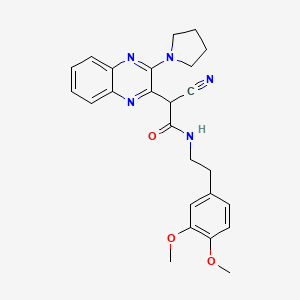
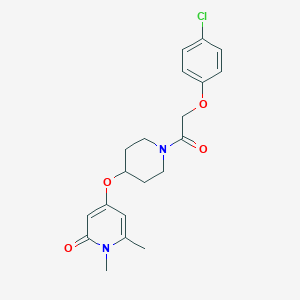
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B2378449.png)
![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)